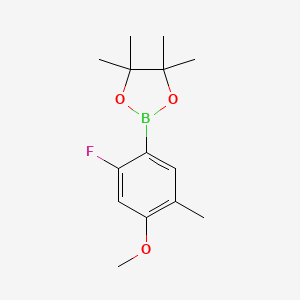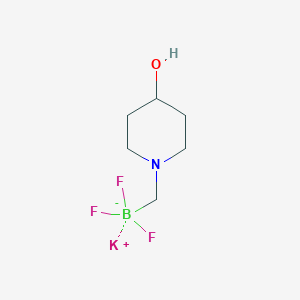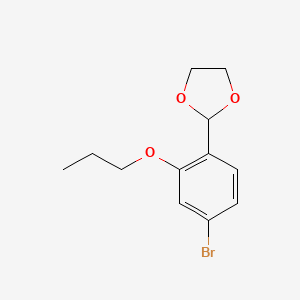
2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom, a propoxy group, and a dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-propoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The propoxy group can be reduced to form a hydroxyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of bromo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amino or hydroxyl derivatives.
科学研究应用
2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and propoxy group play crucial roles in binding to target molecules, leading to various biochemical effects. The dioxolane ring provides structural stability and influences the compound’s reactivity.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Bromo-2-propoxyphenylmethanol
Uniqueness
2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is unique due to its specific combination of functional groups and the presence of the dioxolane ring. This combination imparts distinct chemical properties, making it valuable for various research applications.
属性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
2-(4-bromo-2-propoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c1-2-5-14-11-8-9(13)3-4-10(11)12-15-6-7-16-12/h3-4,8,12H,2,5-7H2,1H3 |
InChI 键 |
KOUPDJVBQHGPNM-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC(=C1)Br)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


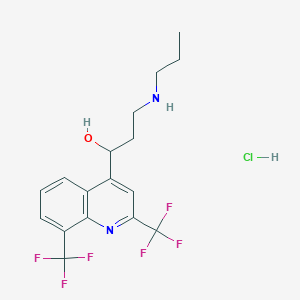
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

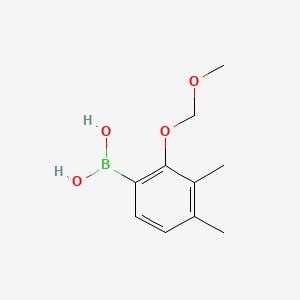
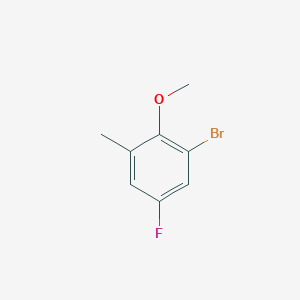

![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

